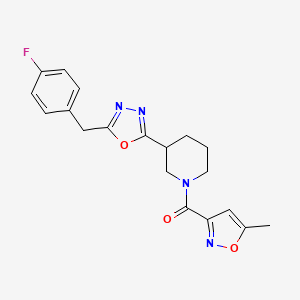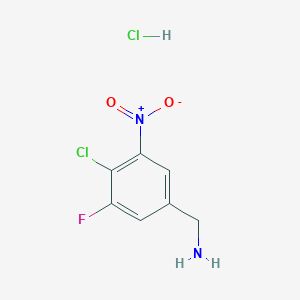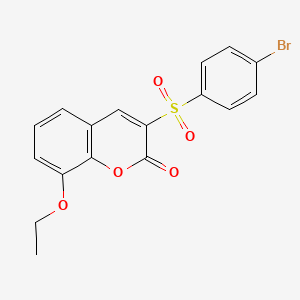![molecular formula C23H21N5O2 B2537745 2-(4-氧代喹唑啉-3(4H)-基)-N-(2-(5,6,7,8-四氢咪唑并[1,2-a]吡啶-2-基)苯基)乙酰胺 CAS No. 2034610-99-4](/img/structure/B2537745.png)
2-(4-氧代喹唑啉-3(4H)-基)-N-(2-(5,6,7,8-四氢咪唑并[1,2-a]吡啶-2-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The compound is structurally related to various synthesized quinazolinone derivatives that have been reported to exhibit significant biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of suitable precursors such as ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with reactive aromatic amines . The process may include the use of reagents like N,N'-carbonyldiimidazole in a dioxane medium to facilitate the formation of the acetamide group . The synthesis route is designed to introduce various substituents into the quinazolinone core, which can significantly influence the compound's reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These methods help determine the structural integrity and purity of the synthesized compounds. Additionally, computational studies like density functional theory (DFT) can be employed to predict vibrational wavenumbers and compare them with experimental values, providing further insight into the molecular structure .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of the acetamide group and the quinazolinone core allows for interactions with different chemical entities, which can lead to the formation of new compounds with potentially enhanced biological activities. The reactivity of these compounds can be influenced by structural effects, which are often studied to optimize the desired chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their practical application as therapeutic agents. These properties are typically assessed using standard analytical techniques. Theoretical calculations can also provide valuable information on molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are indicative of the compound's behavior in biological systems .
科学研究应用
合成与表征
- 一项研究详细介绍了新型不对称 N-(4-氧代-2-苯基-3(4H)-喹唑啉酰基)-N-(芳基)乙酰胺的合成,展示了喹唑啉骨架在药物化学中的多功能性。这些化合物是通过适当的活性芳香胺反应合成的,它们的结构使用各种光谱技术进行了确认 (Khan 等,2010).
生物活性与潜在应用
对 4(3H)-喹唑啉酮衍生物的研究突出了它们的抗炎和镇痛潜力。例如,合成了新的衍生物并筛选了这些活性,表明喹唑啉酮化合物在疼痛和炎症管理中的治疗前景 (Farag 等,2012).
另一项研究合成了一系列新的吡啶和稠合吡啶衍生物,包括基于喹唑啉酮结构的衍生物,证明了该化合物在开发新型药理学试剂中的作用 (Al-Issa,2012).
探索了含有各种生物活性部分的新型 4(3H)-喹唑啉酮衍生物的抗肿瘤和抗真菌活性,强调了该化合物在癌症和感染治疗中的潜力 (El-bayouki 等,2011).
未来方向
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQVVUOBXHEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)




![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)